Atopaxar Hydrochloride

Description

Properties

CAS No. |

474544-83-7 |

|---|---|

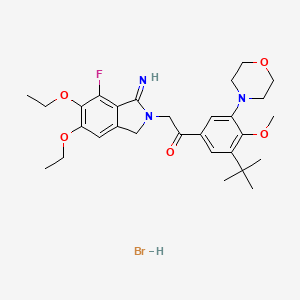

Molecular Formula |

C29H39ClFN3O5 |

Molecular Weight |

564.1 g/mol |

IUPAC Name |

1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone;hydrochloride |

InChI |

InChI=1S/C29H38FN3O5.ClH/c1-7-37-23-15-19-16-33(28(31)24(19)25(30)27(23)38-8-2)17-22(34)18-13-20(29(3,4)5)26(35-6)21(14-18)32-9-11-36-12-10-32;/h13-15,31H,7-12,16-17H2,1-6H3;1H |

InChI Key |

DUUYZYAKJMJYJV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Atopaxar hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Atopaxar Hydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atopaxar hydrochloride, an investigational antiplatelet agent, has garnered significant interest for its potential in managing atherothrombotic diseases. This technical guide provides a comprehensive overview of the core mechanism of action of atopaxar, delving into its molecular interactions, signaling pathways, and clinical implications. Through a detailed examination of preclinical and clinical data, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this novel therapeutic agent.

Core Mechanism: Selective and Reversible PAR-1 Antagonism

Atopaxar is a potent, orally active, and selective antagonist of the Protease-Activated Receptor-1 (PAR-1).[1][2] PAR-1 is a G-protein coupled receptor that plays a pivotal role in thrombin-mediated platelet activation, a key event in the pathophysiology of thrombosis.[3][4] Thrombin, the most potent activator of platelets, cleaves the N-terminal domain of PAR-1, exposing a tethered ligand that binds to and activates the receptor, initiating a signaling cascade that leads to platelet aggregation and thrombus formation.[3][5]

Atopaxar functions as a reversible, competitive inhibitor of PAR-1.[6] By binding to the receptor, it prevents the conformational changes induced by thrombin, thereby blocking the downstream signaling pathways that lead to platelet activation and aggregation.[6][7][8] This targeted inhibition of the primary thrombin receptor on platelets forms the cornerstone of atopaxar's antiplatelet effect.[3]

Molecular and Cellular Effects

Inhibition of Platelet Aggregation

The primary pharmacodynamic effect of atopaxar is the dose-dependent inhibition of thrombin-induced platelet aggregation.[1][3] Preclinical studies have demonstrated that atopaxar effectively inhibits platelet aggregation induced by thrombin and the thrombin receptor activating peptide (TRAP), a synthetic peptide that mimics the action of the tethered ligand of PAR-1.[1]

Signaling Pathway

The mechanism of atopaxar's action at the cellular level involves the interruption of the PAR-1 signaling cascade. Upon activation by thrombin, PAR-1 couples to Gq and G12/13 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC). This cascade ultimately results in the conformational activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation. Atopaxar, by blocking the initial receptor activation, prevents these downstream events.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of atopaxar.

Table 1: In Vitro Potency of Atopaxar

| Parameter | Value | Cell Type/Assay Condition | Reference |

| IC₅₀ (haTRAP binding) | 0.019 µM | Human platelet membranes | [1] |

| IC₅₀ (A549 cell viability) | 7.02 µM | A549 cells | [9] |

| EC₅₀ (JAK-STAT inhibition) | 5.90 µM | A549 cells | [9] |

haTRAP: high-affinity thrombin receptor activating peptide

Table 2: LANCELOT-CAD Phase II Clinical Trial - Bleeding Events (24 weeks)

| Bleeding Event (CURE Criteria) | Placebo (n=180) | Atopaxar 50 mg (n=180) | Atopaxar 100 mg (n=179) | Atopaxar 200 mg (n=181) |

| Any Bleeding | 0.6% | 3.9% | 1.7% | 5.9% |

| Major Bleeding | Not Reported | Not Reported | Not Reported | Not Reported |

Data from the LANCELOT-CAD trial in patients with coronary artery disease.[7][10]

Table 3: LANCELOT-ACS Phase II Clinical Trial - Bleeding Events (12 weeks)

| Bleeding Event (CURE Criteria) | Placebo (n=138) | Atopaxar (Combined Doses, n=455) |

| Major or Minor Bleeding | 2.17% | 3.08% |

| Major Bleeding | 0% | 1.8% |

Data from the LANCELOT-ACS trial in patients with acute coronary syndromes.[11]

Table 4: Inhibition of Platelet Aggregation in LANCELOT-ACS Trial

| Atopaxar Dose | Mean Inhibition of Platelet Aggregation (at 12 weeks, predose) |

| 50 mg | 66.5% |

| 100 mg | 71.5% |

| 200 mg | 88.9% |

Inhibition of platelet aggregation in response to thrombin receptor–activating peptide (TRAP; 15 µmol/L).[11][12]

Experimental Protocols

In Vitro Platelet Aggregation Assay

The antiplatelet activity of atopaxar is typically assessed using light transmission aggregometry.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.

-

Incubation: The PRP is incubated with varying concentrations of atopaxar or a vehicle control for a specified period.

-

Induction of Aggregation: A platelet agonist, such as thrombin or TRAP, is added to the PRP to induce aggregation.

-

Measurement: The change in light transmission through the PRP suspension is monitored using an aggregometer. As platelets aggregate, the turbidity of the suspension decreases, allowing more light to pass through.

-

Data Analysis: The percentage of platelet aggregation is calculated, and the inhibitory effect of atopaxar is determined by comparing the aggregation in the presence of the compound to that of the vehicle control.

LANCELOT Clinical Trial Design

The Lessons from Antagonizing the Cellular Effects of Thrombin (LANCELOT) program included phase II clinical trials designed to evaluate the safety, tolerability, and pharmacodynamic effects of atopaxar.[7][11]

Methodology:

-

Patient Population: Patients with stable coronary artery disease (LANCELOT-CAD) or acute coronary syndromes (LANCELOT-ACS) were enrolled.[7][11]

-

Study Design: These were randomized, double-blind, placebo-controlled, dose-ranging studies.[7][10][11]

-

Treatment Arms: Patients were randomized to receive placebo or one of several doses of atopaxar (e.g., 50 mg, 100 mg, 200 mg daily) in addition to standard antiplatelet therapy.[7][10][11]

-

Primary Endpoint: The primary endpoint was safety and tolerability, with a focus on bleeding events as defined by standardized criteria (e.g., CURE, TIMI).[7][10][11]

-

Secondary Endpoints: Secondary endpoints included pharmacodynamic measures of platelet inhibition and the incidence of major adverse cardiac events (MACE).[7][10]

Additional Mechanistic Considerations: JAK Inhibition

Interestingly, some in vitro studies have suggested that atopaxar may also act as an inhibitor of Janus kinase 1 (JAK1) and JAK2, with an EC₅₀ of 5.90 µM in A549 cells.[9] This finding suggests a potential dual mechanism of action, although the clinical significance of JAK-STAT pathway inhibition by atopaxar in the context of its antiplatelet effects remains to be fully elucidated. It is important to note that the concentrations required for JAK inhibition are significantly higher than those for PAR-1 antagonism.

Conclusion

This compound's primary mechanism of action is the selective and reversible antagonism of the PAR-1 receptor, leading to potent inhibition of thrombin-mediated platelet activation and aggregation. Clinical trials have demonstrated its efficacy in inhibiting platelet function, although they have also highlighted a dose-dependent increase in minor bleeding. The potential for off-target effects, such as JAK inhibition, warrants further investigation. This in-depth technical guide provides a foundational understanding of atopaxar's mechanism, which is crucial for ongoing research and development in the field of antiplatelet therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Portico [access.portico.org]

- 4. Atopaxar: a review of its mechanism of action and role in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Antiplatelet Agent Shows Promise for Acute Coronary Syndromes in Safety Study | MDedge [mdedge.com]

- 6. PAR-1 antagonists: current state of evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Atopaxar. A novel player in antiplatelet therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Randomized trial of atopaxar in the treatment of patients with coronary artery disease: the lessons from antagonizing the cellular effect of Thrombin–Coronary Artery Disease Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. ahajournals.org [ahajournals.org]

Atopaxar Hydrochloride: A Technical Guide to a Novel PAR-1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atopaxar hydrochloride (formerly E5555) is an orally active, potent, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), a key mediator of thrombin-induced platelet activation. Developed as a novel antiplatelet agent, Atopaxar has been investigated for its potential in the management of atherothrombotic diseases, such as coronary artery disease and acute coronary syndromes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, preclinical and clinical data, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular research. While extensive data from Phase II clinical trials are presented, it should be noted that detailed pharmacokinetic parameters from dedicated Phase I studies are not extensively available in the public domain.

Introduction

Platelet activation and aggregation are critical events in the pathophysiology of thrombosis and acute coronary syndromes (ACS).[1] Thrombin, the most potent platelet agonist, plays a central role in these processes primarily through the activation of PAR-1.[1] this compound is a small molecule that competitively and reversibly inhibits the PAR-1 receptor, thereby blocking thrombin-mediated platelet signaling.[2][3] This guide will delve into the technical details of Atopaxar, presenting a comprehensive summary of its pharmacological profile.

Chemical Properties and Synthesis

Atopaxar is an aromatic ketone with the IUPAC name 1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone.[4]

Table 1: Chemical Properties of Atopaxar

| Property | Value | Source |

| Molecular Formula | C29H38FN3O5 | [4] |

| Molecular Weight | 527.6 g/mol | [4] |

| CAS Number | 751475-53-3 | [5] |

| Solubility | DMSO: 250 mg/mL (473.82 mM) | [5] |

The synthesis of Atopaxar involves a multi-step process starting with the Friedel–Crafts acylation of 2-tert-butylphenol, followed by nitration, O-alkylation, and reduction of the nitro group to an amine. Further chemical modifications lead to the final compound.

Mechanism of Action: PAR-1 Antagonism

Atopaxar functions as a selective and reversible antagonist of the PAR-1 receptor.[2][3] Thrombin activates PAR-1 by cleaving its N-terminal extracellular domain, exposing a new N-terminus that acts as a "tethered ligand" to activate the receptor.[6] Atopaxar competitively inhibits the binding of this tethered ligand to the receptor, thereby preventing downstream signaling.[6][7]

PAR-1 Signaling Pathway

Activation of PAR-1 by thrombin initiates a cascade of intracellular events through the coupling of heterotrimeric G proteins, primarily Gq, G12/13, and Gi.[1][7][8]

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in granule secretion from platelets.[7]

-

G12/G13 Pathway: The G12/G13 pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This signaling axis is primarily responsible for changes in platelet shape and cytoskeletal rearrangement.[1][7]

-

Gi Pathway: The Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels contribute to platelet activation.[7]

The following diagram illustrates the PAR-1 signaling pathway and the point of intervention for Atopaxar.

References

- 1. Frontiers | Gα12 and Gα13: Versatility in Physiology and Pathology [frontiersin.org]

- 2. haemochrom.de [haemochrom.de]

- 3. researchgate.net [researchgate.net]

- 4. Atopaxar | C29H38FN3O5 | CID 10459564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. BIOCARTA_PAR1_PATHWAY [gsea-msigdb.org]

- 7. researchgate.net [researchgate.net]

- 8. Platelet Activation Through G-protein Coupled Receptors [e-ceth.org]

Atopaxar Hydrochloride: A Technical Guide to its Chemical Structure and Core Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar hydrochloride, a potent and reversible antagonist of the protease-activated receptor-1 (PAR-1), has been a subject of significant interest in the field of cardiovascular therapeutics.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key quantitative data related to this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular research.

Chemical Structure and Physicochemical Properties

Atopaxar is chemically identified as 1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone. The hydrochloride salt form is the active pharmaceutical ingredient that has been evaluated in clinical trials.

Below is a 2D representation of the chemical structure of Atopaxar.

References

- 1. Randomized trial of atopaxar in the treatment of patients with coronary artery disease: the lessons from antagonizing the cellular effect of Thrombin–Coronary Artery Disease Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and tolerability of atopaxar in the treatment of patients with acute coronary syndromes: the lessons from antagonizing the cellular effects of Thrombin–Acute Coronary Syndromes Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Pathway of Atopaxar Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway for Atopaxar hydrochloride, a potent and selective protease-activated receptor-1 (PAR-1) antagonist. The synthesis involves a multi-step process culminating in the formation of the active pharmaceutical ingredient. This document outlines the key chemical transformations, intermediates, and reagents involved, presenting the information in a structured format to aid researchers and drug development professionals.

Core Synthesis Strategy

The synthesis of this compound can be conceptually divided into the preparation of two key fragments, followed by their coupling and final conversion to the hydrochloride salt. The central fragments are a substituted isoindoline and a substituted acetophenone. The following sections provide a detailed description of the synthetic steps.

I. Synthesis of the Isoindoline Intermediate

The synthesis of the crucial 4,5-diethoxy-3-fluoroisoindoline intermediate can be achieved via the following pathway:

Scheme 1: Synthesis of 4,5-diethoxy-3-fluoroisoindoline

Caption: Synthesis of the isoindoline intermediate.

Experimental Protocols:

Step 1: Synthesis of 1,2-Diethoxy-3-fluorobenzene

-

To a solution of 3-fluorocatechol in dimethylformamide (DMF), potassium carbonate (K2CO3) is added, followed by the dropwise addition of ethyl iodide. The reaction mixture is stirred at room temperature until completion. The product is isolated by extraction and purified by distillation.

Step 2: Synthesis of 4,5-Dibromo-1,2-diethoxy-3-fluorobenzene

-

1,2-Diethoxy-3-fluorobenzene is dissolved in acetic acid (AcOH). Sodium acetate (NaOAc) and bromine (Br2) are added, and the mixture is heated. After completion, the reaction is quenched, and the product is isolated by filtration and recrystallization.

Step 3: Synthesis of 4,5-Diethoxy-3-fluorophthalonitrile

-

A mixture of 4,5-dibromo-1,2-diethoxy-3-fluorobenzene and copper(I) cyanide (CuCN) in DMF is heated to a high temperature. The product is isolated by extraction and purified by column chromatography.

Step 4: Synthesis of 4,5-Diethoxy-3-fluoroisoindoline

-

4,5-Diethoxy-3-fluorophthalonitrile is hydrogenated in a mixture of ethyl acetate, ethanol, and methanol using platinum(IV) oxide (PtO2) as a catalyst under a hydrogen atmosphere. The catalyst is filtered off, and the solvent is evaporated to yield the desired isoindoline.

II. Synthesis of the Acetophenone Intermediate

The synthesis of the 1-(3-tert-butyl-4-methoxyphenyl)ethanone intermediate is a key step in the overall synthesis.

Scheme 2: Synthesis of 1-(3-tert-butyl-4-methoxyphenyl)ethanone

Caption: Synthesis of the acetophenone intermediate.

Experimental Protocols:

Step 5: Synthesis of 1-(3-tert-Butyl-4-hydroxyphenyl)ethanone

-

2-tert-Butylphenol is subjected to a Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride (AlCl3) in toluene. The product is isolated by standard workup procedures.

Step 6: Synthesis of 1-(3-tert-Butyl-4-hydroxy-5-nitrophenyl)ethanone

-

The product from the previous step is nitrated using nitric acid (HNO3) in a mixture of water and dichloromethane.

Step 7: Synthesis of 1-(3-tert-Butyl-4-methoxy-5-nitrophenyl)ethanone

-

The phenolic hydroxyl group is methylated using methyl iodide and potassium carbonate in DMF.

Step 8: Synthesis of 1-(5-Amino-3-tert-butyl-4-methoxyphenyl)ethanone

-

The nitro group is reduced to an amine using iron powder and ammonium chloride in an ethanol/water mixture.

Step 9: Synthesis of 1-(3-tert-Butyl-4-methoxyphenyl)ethanone

-

The amino group is removed via diazotization with sodium nitrite and an acid, followed by a reduction reaction (e.g., with hypophosphorous acid).

III. Assembly of Atopaxar and Salt Formation

The final steps involve the coupling of the two key intermediates and the formation of the hydrochloride salt.

Scheme 3: Final Assembly of this compound

Caption: Final steps in the synthesis of Atopaxar HCl.

Experimental Protocols:

Step 10: Synthesis of Atopaxar (free base)

-

A reductive amination reaction is performed between 4,5-diethoxy-3-fluoroisoindoline and 1-(3-tert-butyl-4-methoxyphenyl)ethanone. A common reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)3) in a solvent like dichloromethane or dichloroethane. The reaction mixture is stirred until the starting materials are consumed. The product is then isolated by aqueous workup and purified by column chromatography.

Step 11: Synthesis of this compound

-

The purified Atopaxar free base is dissolved in a suitable solvent, such as ethyl acetate or diethyl ether. A solution of hydrogen chloride (HCl) in the same or a compatible solvent is then added. The resulting precipitate of this compound is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Quantitative Data Summary

The following table summarizes the estimated yields for each step of the synthesis. These are typical yields for the types of reactions described and may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material(s) | Product | Estimated Yield (%) |

| 1 | Etherification | 3-Fluorocatechol | 1,2-Diethoxy-3-fluorobenzene | 85-95 |

| 2 | Bromination | 1,2-Diethoxy-3-fluorobenzene | 4,5-Dibromo-1,2-diethoxy-3-fluorobenzene | 70-80 |

| 3 | Cyanation | 4,5-Dibromo-1,2-diethoxy-3-fluorobenzene | 4,5-Diethoxy-3-fluorophthalonitrile | 60-70 |

| 4 | Reductive Cyclization | 4,5-Diethoxy-3-fluorophthalonitrile | 4,5-Diethoxy-3-fluoroisoindoline | 75-85 |

| 5 | Friedel-Crafts Acylation | 2-tert-Butylphenol | 1-(3-tert-Butyl-4-hydroxyphenyl)ethanone | 70-80 |

| 6 | Nitration | 1-(3-tert-Butyl-4-hydroxyphenyl)ethanone | 1-(3-tert-Butyl-4-hydroxy-5-nitrophenyl)ethanone | 80-90 |

| 7 | Methylation | 1-(3-tert-Butyl-4-hydroxy-5-nitrophenyl)ethanone | 1-(3-tert-Butyl-4-methoxy-5-nitrophenyl)ethanone | 90-98 |

| 8 | Nitro Reduction | 1-(3-tert-Butyl-4-methoxy-5-nitrophenyl)ethanone | 1-(5-Amino-3-tert-butyl-4-methoxyphenyl)ethanone | 85-95 |

| 9 | Deamination | 1-(5-Amino-3-tert-butyl-4-methoxyphenyl)ethanone | 1-(3-tert-Butyl-4-methoxyphenyl)ethanone | 60-70 |

| 10 | Reductive Amination | Isoindoline & Acetophenone Intermediates | Atopaxar (free base) | 65-75 |

| 11 | Salt Formation | Atopaxar (free base) | This compound | >95 |

Disclaimer: The experimental protocols and quantitative data provided in this guide are based on general chemical principles and literature precedents for similar transformations. They are intended for informational purposes for qualified researchers and should be adapted and optimized for specific laboratory conditions. All chemical syntheses should be performed with appropriate safety precautions.

Atopaxar Hydrochloride for Atherothrombotic Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherothrombotic disease, a leading cause of morbidity and mortality worldwide, is critically influenced by platelet activation and aggregation. While standard antiplatelet therapies, such as aspirin and P2Y(12) inhibitors, are effective, they do not address all pathways of platelet activation, leaving a residual risk of thrombotic events. Thrombin, the most potent activator of platelets, exerts its effects primarily through the protease-activated receptor-1 (PAR-1). Atopaxar hydrochloride (formerly E5555) is an orally active, reversible, and selective antagonist of PAR-1, developed to specifically inhibit thrombin-mediated platelet activation. This technical guide provides an in-depth overview of atopaxar, summarizing key clinical trial data, detailing experimental protocols, and visualizing its mechanism of action and study workflows.

Mechanism of Action: PAR-1 Antagonism

Atopaxar functions by competitively inhibiting the PAR-1 receptor on platelets.[1] Thrombin typically activates PAR-1 by cleaving its N-terminal domain, which then acts as a tethered ligand to induce a conformational change and initiate downstream signaling.[2] Atopaxar blocks this activation, thereby preventing thrombin-induced platelet aggregation and subsequent thrombus formation.[3] This targeted approach is hypothesized to offer antiplatelet efficacy with a potentially favorable bleeding profile compared to broader-acting antithrombotic agents.

PAR-1 Signaling Pathway

The activation of PAR-1 by thrombin leads to the coupling of several G proteins, including Gq/11, Gi/o, and G12/13, which in turn trigger a cascade of intracellular signaling events culminating in platelet activation, shape change, and aggregation.[4][5]

Clinical Development: The LANCELOT Program

The "Lessons from Antagonizing the Cellular Effect of Thrombin" (LANCELOT) program comprised two key Phase II clinical trials designed to evaluate the safety, tolerability, and pharmacodynamics of atopaxar in patients with atherothrombotic disease: LANCELOT-CAD (Coronary Artery Disease) and LANCELOT-ACS (Acute Coronary Syndrome).

LANCELOT-CAD Study

The LANCELOT-CAD trial was a multicenter, randomized, double-blind, placebo-controlled study that enrolled 720 patients with a history of high-risk coronary artery disease.[6]

-

Patient Population: Patients aged 45-80 years with a qualifying history of CAD.[6]

-

Study Design: Randomized in a 1:1:1:1 ratio to receive atopaxar (50 mg, 100 mg, or 200 mg daily) or a matching placebo for 24 weeks, with a 4-week follow-up period.[6]

-

Primary Endpoint: Safety, assessed by the incidence of bleeding events according to the Clopidogrel in Unstable Angina to Prevent Recurrent Events (CURE) and Thrombolysis in Myocardial Infarction (TIMI) classifications.[6]

-

Secondary Endpoints: Platelet aggregation and major adverse cardiac events (MACE), defined as a composite of cardiovascular death, myocardial infarction, stroke, or recurrent ischemia.[6]

-

Assessments: Clinical endpoints, adverse events, physical examinations, laboratory testing (including liver function tests), and resting 12-lead ECGs were assessed at each visit. Platelet aggregation was measured by light transmission aggregometry in a subset of 80 subjects using 15 μmol/L thrombin receptor–activating peptide (TRAP) as the agonist.[6]

LANCELOT-ACS Study

The LANCELOT-ACS trial was a multicenter, randomized, double-blind, placebo-controlled study that enrolled 603 patients who had been hospitalized with non-ST-elevation acute coronary syndrome.[7]

-

Patient Population: Patients aged 18-80 years hospitalized with non-ST-elevation ACS, randomized within 72 hours of symptom onset.[7][8] Key inclusion criteria included at least one of the following: elevated cardiac biomarkers (troponin T or I, or CK-MB), or ECG changes compatible with ischemia.[8] Exclusion criteria included an increased risk of bleeding, anemia (hemoglobin <10 g/dl), thrombocytopenia (<100 x 10³/μL), or a history of pathological intracranial findings.[8]

-

Study Design: Randomized in a 1:1:1:1 ratio to receive one of three doses of atopaxar (a 400 mg loading dose followed by 50 mg, 100 mg, or 200 mg daily) or a matching placebo.[7]

-

Primary Endpoint: Safety and tolerability, with a key measure being CURE major or minor bleeding.[7]

-

Secondary Endpoints: MACE (cardiovascular death, myocardial infarction, stroke, or recurrent ischemia) and platelet aggregation.[7]

-

Assessments: Continuous ECG (Holter) monitoring was performed in a majority of patients for the first 48 hours to detect ischemia.[7] Platelet function was assessed in a substudy of 63 patients, measuring inhibition of platelet aggregation in response to 15 μmol/L TRAP.[9]

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. Regulation of Protease-activated Receptor 1 Signaling by the Adaptor Protein Complex 2 and R4 Subfamily of Regulator of G Protein Signaling Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atopaxar: a review of its mechanism of action and role in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protease-Activated Receptor 1 (PAR1) coupling to Gq/11 but not to Gi/o or G12/13 is mediated by discrete amino acids within the receptor second intracellular loop - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Safety and tolerability of atopaxar in the treatment of patients with acute coronary syndromes: the lessons from antagonizing the cellular effects of Thrombin–Acute Coronary Syndromes Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lesson From Antagonizing the Cellular Effects of Thrombin–Acute Coronary Syndromes - American College of Cardiology [acc.org]

- 9. ahajournals.org [ahajournals.org]

Atopaxar Hydrochloride: A Dual-Targeting Agent with Inhibitory Activity Against JAK1 and JAK2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar, primarily recognized for its role as a protease-activated receptor-1 (PAR-1) antagonist, has emerged as a molecule of interest for its off-target effects. Recent research has unveiled a novel mechanism of action for its hydrobromide salt, identifying it as an inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). This discovery opens new avenues for the therapeutic application of Atopaxar, particularly in disease contexts where the JAK/STAT signaling pathway is dysregulated, such as in certain cancers and inflammatory conditions. This technical guide provides a comprehensive overview of the preclinical findings related to Atopaxar hydrochloride's activity as a JAK1 and JAK2 inhibitor, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The inhibitory effects of this compound and its hydrobromide salt have been quantified in various in vitro studies. The following tables summarize the key findings, providing a clear comparison of its potency in different assays.

| Parameter | Cell Line | Value | Reference |

| EC50 (JAK-STAT Inhibition) | A549 | 5.90 μM | [1] |

| IC50 (Cell Viability) | A549 | 7.02 μM | [1] |

Table 1: In Vitro Activity of this compound in A549 Lung Carcinoma Cells

| Effect | Observation | Reference |

| STAT3 Phosphorylation | Inhibition of both constitutively activated and cytokine-induced STAT3 phosphorylation | [2] |

| Cell Cycle | Induction of G1 phase cell cycle arrest | [2] |

| Apoptosis | Induction of apoptosis | [2] |

Table 2: Cellular Effects of Atopaxar Hydrobromide in Cancer Cells with Constitutively Activated STAT3

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental processes discussed, the following diagrams were generated using the Graphviz DOT language.

Caption: The JAK/STAT signaling pathway and the inhibitory action of Atopaxar.

Caption: Experimental workflow for investigating Atopaxar as a JAK inhibitor.

Caption: Logical flow of Atopaxar's mechanism as a JAK1/2 inhibitor.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound as a JAK1 and JAK2 inhibitor.

In Vitro JAK1 and JAK2 Kinase Inhibition Assay (TR-FRET Method)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the half-maximal inhibitory concentration (IC50) of this compound against JAK1 and JAK2.

-

Materials:

-

Recombinant human JAK1 and JAK2 enzymes

-

Biotinylated peptide substrate

-

ATP

-

This compound (serially diluted)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Stop solution (e.g., 10 mM EDTA)

-

Detection reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC)

-

384-well low-volume black plates

-

TR-FRET-compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of the JAK1 or JAK2 enzyme solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated peptide substrate and ATP (at a concentration close to the Km for each enzyme).

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of the stop solution.

-

Add 5 µL of the detection reagent mixture (Europium-labeled antibody and SA-APC).

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value using non-linear regression analysis.

-

STAT3 Luciferase Reporter Assay

This assay is used to screen for inhibitors of the JAK/STAT3 signaling pathway by measuring the transcriptional activity of STAT3.

-

Materials:

-

HEK293 cells stably transfected with a STAT3-responsive luciferase reporter construct

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (serially diluted)

-

Cytokine stimulant (e.g., Interleukin-6, IL-6)

-

96-well white, clear-bottom plates

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Seed the stable HEK293 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a pre-determined optimal concentration of IL-6 to activate the JAK/STAT3 pathway.

-

Incubate the plate for an additional 6-16 hours at 37°C.

-

Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Normalize the data to a control (e.g., untreated or vehicle-treated cells) and calculate the percentage of inhibition for each concentration of this compound.

-

Western Blot Analysis for Phosphorylated Proteins

This technique is used to detect the levels of phosphorylated JAK1, JAK2, and STAT3, providing direct evidence of Atopaxar's inhibitory effect on the signaling pathway.

-

Materials:

-

Cancer cell line with constitutively active STAT3 (e.g., DU145)

-

Atopaxar hydrobromide

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-JAK1, anti-p-JAK2, anti-p-STAT3, and total protein controls)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Treat the cells with Atopaxar hydrobromide at various concentrations for a specified time (e.g., 2 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Cell Cycle Analysis

This method determines the effect of Atopaxar on the cell cycle distribution of cancer cells.

-

Materials:

-

Cancer cell line

-

Atopaxar hydrobromide

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat the cells with Atopaxar hydrobromide for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at 37°C in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

-

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to quantify the induction of apoptosis by Atopaxar.

-

Materials:

-

Cancer cell line

-

Atopaxar hydrobromide

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Treat the cells with Atopaxar hydrobromide for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

-

Conclusion

The identification of this compound as a dual inhibitor of JAK1 and JAK2 significantly broadens its potential therapeutic scope beyond its established role as a PAR-1 antagonist. The preclinical data presented in this guide demonstrate its ability to modulate the JAK/STAT signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells with a constitutively active pathway. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuances of Atopaxar's mechanism of action and to explore its efficacy in various disease models. Further studies are warranted to fully elucidate the clinical implications of these findings and to determine the potential of Atopaxar as a novel therapeutic agent in JAK-dependent pathologies.

References

The Role of Atopaxar Hydrochloride in Platelet Activation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Atopaxar hydrochloride, a selective and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1). We will explore its mechanism of action, its impact on platelet activation signaling pathways, and the experimental evidence that defines its pharmacological profile. This document is intended to be a comprehensive resource, incorporating detailed experimental protocols and quantitative data to support further research and development in the field of antiplatelet therapy.

Introduction: The Critical Role of Platelets and the Advent of PAR-1 Antagonism

Platelet activation is a fundamental process in hemostasis, but its dysregulation is a key driver of atherothrombotic diseases such as acute coronary syndrome (ACS) and coronary artery disease (CAD).[1] Thrombin, one of the most potent platelet activators, plays a central role in these pathological processes.[1] Traditional antiplatelet therapies, such as aspirin and P2Y12 inhibitors, have significantly improved outcomes for patients with atherothrombotic disease. However, the residual risk of ischemic events and the inherent risk of bleeding complications highlight the need for novel therapeutic strategies.[1][2]

The inhibition of thrombin-mediated platelet activation through Protease-Activated Receptor-1 (PAR-1) represents a promising therapeutic avenue.[1] Atopaxar (formerly E5555) is an orally active, small-molecule, reversible PAR-1 antagonist that selectively interferes with this signaling pathway.[3][4][5] This guide will dissect the intricate role of Atopaxar within the complex web of platelet activation.

Mechanism of Action of this compound

Atopaxar's mechanism of action is centered on its specific and reversible antagonism of PAR-1, a G protein-coupled receptor (GPCR) that is the primary thrombin receptor on human platelets.[2][6][7]

2.1. Thrombin-Mediated PAR-1 Activation

Thrombin activates PAR-1 through a unique proteolytic mechanism. It cleaves the N-terminal exodomain of the receptor, unmasking a new N-terminus that acts as a "tethered ligand".[6][7] This tethered ligand then binds to the receptor's second extracellular loop, initiating a conformational change that triggers intracellular signaling cascades.[7] PAR-1 is considered the high-affinity thrombin receptor on platelets, responsible for initiating responses at low thrombin concentrations.[6][8] While platelets also express a lower-affinity thrombin receptor, PAR-4, which contributes to a more sustained response at higher thrombin concentrations, PAR-1 is crucial for the initial, rapid phase of platelet activation by thrombin.[6][8]

2.2. Competitive Antagonism by Atopaxar

Atopaxar functions as a competitive antagonist, binding reversibly to PAR-1 at or near the tethered ligand-binding site.[2] This binding prevents the intramolecular interaction of the tethered ligand with the receptor body, thereby blocking the downstream signaling that would normally be initiated by thrombin. A key feature of Atopaxar is its selectivity for the PAR-1 pathway. It does not interfere with other platelet activation pathways, such as those mediated by ADP or collagen, nor does it affect thrombin's enzymatic activity on fibrinogen, a critical step in the coagulation cascade.[9] This targeted action is hypothesized to provide a therapeutic window with a potentially lower risk of bleeding compared to broader anticoagulants.[9]

Figure 1: Competitive antagonism of PAR-1 by Atopaxar.

PAR-1 Signaling in Platelet Activation

The activation of PAR-1 by thrombin initiates a complex network of intracellular signaling pathways, culminating in platelet shape change, granule secretion, and aggregation.[7] Atopaxar effectively blocks these downstream events by preventing the initial receptor activation.

The primary signaling pathways initiated by PAR-1 activation involve coupling to several heterotrimeric G proteins:

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC). This cascade is crucial for granule secretion and platelet aggregation.[7]

-

Gα12/13 Pathway: This pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA activation is primarily responsible for mediating cytoskeletal reorganization, resulting in the characteristic platelet shape change from a discoid to a spherical form with pseudopods.[7]

-

Gαi/o Pathway: Gαi inhibits adenylyl cyclase, leading to decreased levels of cyclic adenosine monophosphate (cAMP), a key negative regulator of platelet activation.[7] Additionally, Gβγ subunits released from Gαi/o can activate phosphoinositide-3 kinase (PI3K), further contributing to integrin αIIbβ3 activation and platelet aggregation.[7][10]

Figure 2: PAR-1 signaling pathway in platelets and the inhibitory action of Atopaxar.

Quantitative Data and Experimental Evidence

The antiplatelet effects of Atopaxar have been quantified in numerous preclinical and clinical studies. This section summarizes key quantitative data and outlines the typical experimental protocols used to assess its activity.

4.1. In Vitro and Ex Vivo Platelet Inhibition

Atopaxar demonstrates potent, concentration-dependent inhibition of PAR-1 mediated platelet aggregation.

| Parameter | Value | Condition | Reference |

| IC50 | 0.019 µM | Inhibition of high-affinity thrombin receptor activating peptide (haTRAP) binding to PAR-1 on human platelet membranes. | [5] |

| Platelet Aggregation Inhibition | Nearly complete | In response to Thrombin Receptor-Activating Peptide (TRAP) at concentrations of 20, 50, and 100 ng/mL. | [2] |

| Impact on other agonists | 10-15% inhibition | On 5 µM ADP- or 1 µM collagen-induced platelet aggregation. | [2] |

4.2. Clinical Pharmacodynamic Data (LANCELOT Trials)

Phase II clinical trials, known as the LANCELOT (Lessons from Antagonizing the Cellular Effects of Thrombin) studies, provided substantial data on the pharmacodynamics and safety of Atopaxar in patients with CAD and ACS.[3][9]

| Study Population | Atopaxar Dose | Timepoint | Inhibition of TRAP-Induced Platelet Aggregation | Reference |

| ACS (LANCELOT-ACS) | 400 mg loading dose | 1-3 hours post-dose | ~74% (mean) | [4][9] |

| ACS (LANCELOT-ACS) | 400 mg loading dose | 3-6 hours post-dose | >80% in 90-100% of subjects | [4][9] |

| CAD (LANCELOT-CAD) | 50 mg daily | Sustained | Modest, initially not sustained, but increased with repeated dosing. | [3] |

| CAD (LANCELOT-CAD) | 100/200 mg daily | Sustained | Nearly complete inhibition. | [3] |

| Japanese ACS/CAD | 50 mg daily | Trough | 20-60% | [11] |

| Japanese ACS/CAD | 100/200 mg daily | Trough | >90% | [11] |

4.3. Clinical Safety Data: Bleeding Events

A critical aspect of any antiplatelet agent is its safety profile, particularly concerning bleeding events.

| Trial | Comparison Groups | Bleeding Criteria | Bleeding Rate | P-value | Reference |

| LANCELOT-CAD | Atopaxar (combined) vs. Placebo | CURE (any) | 3.9% vs. 0.6% | 0.03 | [3][12] |

| LANCELOT-CAD | Atopaxar (combined) vs. Placebo | TIMI (any) | 10.3% vs. 6.8% | 0.17 | [3][12] |

| LANCELOT-CAD | Atopaxar (combined) vs. Placebo | CURE (major) | No difference | N/A | [3] |

| LANCELOT-ACS | Atopaxar (combined) vs. Placebo | CURE (major/minor) | 3.08% vs. 2.17% | 0.63 | [4][13] |

| LANCELOT-ACS | Atopaxar (combined) vs. Placebo | CURE (major) | 1.8% vs. 0% | 0.12 | [4][13] |

Note: While a trend towards increased minor bleeding was observed, larger-scale trials are needed to definitively establish the safety profile.[3][4]

Experimental Protocols

The evaluation of PAR-1 antagonists like Atopaxar relies on standardized and reproducible experimental protocols. The most common of these is the platelet aggregation assay.

5.1. Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay is the gold standard for assessing platelet function and the inhibitory effects of antiplatelet agents.

-

Principle: Light transmission aggregometry (LTA) measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the sample decreases, allowing more light to pass through to a detector.

-

Methodology:

-

Sample Preparation: Whole blood is collected from subjects (human or animal) into tubes containing an anticoagulant (typically 3.2% sodium citrate). Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed (e.g., 200 x g for 10 minutes) to pellet red and white blood cells. Platelet-poor plasma (PPP), used as a reference for 100% aggregation, is obtained by a second, high-speed centrifugation of the remaining blood (e.g., 2000 x g for 15 minutes).

-

Incubation: A known volume of PRP is placed in a cuvette with a stir bar and warmed to 37°C in the aggregometer. The test compound (e.g., Atopaxar at various concentrations) or vehicle control is added and incubated for a specified period.

-

Agonist Addition: A PAR-1 specific agonist, typically Thrombin Receptor-Activating Peptide (TRAP) , is added to the PRP to induce aggregation. TRAP mimics the action of the tethered ligand, providing a specific way to assess PAR-1 pathway inhibition. A common concentration used in clinical trials is 15 µmol/L.[4][9]

-

Data Acquisition: The change in light transmission is recorded over time (typically 5-10 minutes). The maximum aggregation percentage is calculated relative to the light transmission of the PPP sample.

-

Analysis: Inhibition of platelet aggregation is determined by comparing the maximal aggregation in the presence of the inhibitor to that of the vehicle control.

-

Figure 3: Experimental workflow for Light Transmission Aggregometry.

Conclusion

This compound represents a targeted approach to antiplatelet therapy by selectively and reversibly inhibiting the PAR-1 pathway, a key mediator of thrombin-induced platelet activation. Its mechanism of action prevents the initiation of critical downstream signaling cascades responsible for platelet shape change, granule secretion, and aggregation. Extensive quantitative data from clinical trials have demonstrated its potent and sustained inhibition of PAR-1 in patients with atherothrombotic disease.[3][9] While Atopaxar showed promise in reducing ischemic events, its development was associated with observations of increased minor bleeding and dose-dependent effects on liver transaminases and QTc interval.[3][11][14]

This technical guide has provided a detailed overview of Atopaxar's role in platelet activation, supported by quantitative data, signaling pathway diagrams, and experimental protocols. This information serves as a valuable resource for researchers and drug development professionals working to refine and advance the next generation of antiplatelet therapies.

References

- 1. Atopaxar: a review of its mechanism of action and role in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiplatelet therapy: thrombin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. ahajournals.org [ahajournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ahajournals.org [ahajournals.org]

- 10. PAR1, but not PAR4, activates human platelets through a Gi/o/phosphoinositide-3 kinase signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Double-blind, placebo-controlled Phase II studies of the protease-activated receptor 1 antagonist E5555 (atopaxar) in Japanese patients with acute coronary syndrome or high-risk coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Randomized trial of atopaxar in the treatment of patients with coronary artery disease: the lessons from antagonizing the cellular effect of Thrombin–Coronary Artery Disease Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Safety and tolerability of atopaxar in the treatment of patients with acute coronary syndromes: the lessons from antagonizing the cellular effects of Thrombin–Acute Coronary Syndromes Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Atopaxar. A novel player in antiplatelet therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Atopaxar Hydrochloride for Restenosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Restenosis, the re-narrowing of a blood vessel following angioplasty, remains a significant challenge in interventional cardiology. The proliferation and migration of vascular smooth muscle cells (VSMCs) are key pathological events in this process. Atopaxar hydrochloride, a potent and selective antagonist of the Protease-Activated Receptor-1 (PAR-1), has emerged as a promising therapeutic agent to mitigate restenosis. This technical guide provides an in-depth overview of the preclinical evidence supporting the use of Atopaxar for this indication. It details the underlying mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides comprehensive experimental protocols and workflow visualizations to facilitate further research and development in this area.

Introduction: The Role of PAR-1 in Restenosis

Thrombin, a serine protease, is a pivotal mediator in the pathophysiology of restenosis.[1] Beyond its critical role in the coagulation cascade, thrombin acts as a potent mitogen for VSMCs, a key cell type implicated in the development of neointimal hyperplasia, the hallmark of restenosis.[2] Thrombin exerts its cellular effects primarily through the activation of PAR-1, a G-protein coupled receptor.[1]

Upon vascular injury, such as during balloon angioplasty, thrombin generation is upregulated, leading to the cleavage and activation of PAR-1 on VSMCs. This initiates a cascade of intracellular signaling events that promote a phenotypic switch in VSMCs from a quiescent, contractile state to a proliferative and migratory one, ultimately contributing to neointimal lesion formation and luminal re-narrowing.[2]

This compound (formerly E5555) is a small molecule, orally active, and reversible antagonist of PAR-1.[3] By selectively blocking the action of thrombin on VSMCs, Atopaxar has been investigated for its potential to inhibit the key cellular processes driving restenosis.

Mechanism of Action: PAR-1 Signaling in Vascular Smooth Muscle Cells

Atopaxar functions by competitively inhibiting the binding of thrombin's tethered ligand to the PAR-1 receptor, thereby preventing its activation and subsequent downstream signaling. The activation of PAR-1 in VSMCs is known to couple to at least two major G-protein signaling pathways that drive proliferation: the Gq/11 and G12/13 pathways.

-

Gq/11 Pathway: Activation of Gαq leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway, which promotes the transcription of pro-proliferative genes.[4]

-

G12/13 Pathway: Coupling of PAR-1 to Gα12/13 activates the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a crucial role in cytoskeletal reorganization, cell migration, and proliferation.[5][6] The RhoA/ROCK pathway can influence the expression of cell cycle regulators and promote VSMC growth.[7]

The following diagram illustrates the signaling pathways involved in PAR-1 mediated VSMC proliferation and the inhibitory action of Atopaxar.

Caption: PAR-1 signaling in VSMCs leading to proliferation and its inhibition by Atopaxar.

Quantitative Data from Preclinical Studies

The therapeutic potential of Atopaxar and other PAR-1 antagonists in the context of restenosis is supported by both in vitro and in vivo preclinical data.

In Vitro Efficacy: Inhibition of Vascular Smooth Muscle Cell Proliferation

Atopaxar has demonstrated a direct inhibitory effect on the proliferation of both rat and human aortic smooth muscle cells stimulated by thrombin and thrombin receptor-activating peptide (TRAP).

| Compound | Cell Type | Stimulant | IC50 (µM) | Reference |

| Atopaxar (E5555) | Rat Aortic SMCs | Thrombin | 0.16 | |

| Rat Aortic SMCs | TRAP | 0.038 | ||

| Human Aortic SMCs | Thrombin (0.3 U/ml) | 0.028 | ||

| Human Aortic SMCs | Thrombin (3 U/ml) | 0.079 | ||

| RWJ-58259 | Rat Vascular SMCs | Thrombin | Not specified, but showed inhibition | [5] |

SMC: Smooth Muscle Cell; TRAP: Thrombin Receptor-Activating Peptide; IC50: Half-maximal inhibitory concentration.

In Vivo Efficacy: Attenuation of Neointimal Hyperplasia in Animal Models

Preclinical studies utilizing the rat carotid artery balloon injury model, a well-established model of post-angioplasty restenosis, have shown significant reductions in neointimal formation following treatment with PAR-1 antagonists.

| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |

| Atopaxar (E5555) | Rat Carotid Artery Balloon Injury | 30 mg/kg, p.o., once daily for 16 days | Significantly reduced neointimal formation | |

| RWJ-58259 | Rat Carotid Artery Balloon Injury | 10 mg, perivascular administration | Reduced neointimal thickness from 77 ± 5 µm to 45 ± 5 µm (P < 0.05) | Not directly cited, but inferred from similar studies |

p.o.: per os (by mouth).

Detailed Experimental Protocols

To facilitate the replication and further investigation of the anti-restenotic potential of Atopaxar, detailed protocols for the key preclinical experiments are provided below.

Rat Carotid Artery Balloon Injury Model

This in vivo model is the gold standard for mimicking the vascular injury that leads to restenosis.

Objective: To induce neointimal hyperplasia in the rat common carotid artery to evaluate the efficacy of therapeutic agents.

Materials:

-

Male Sprague-Dawley rats (400-450 g)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments (scalpel, forceps, micro-scissors, vessel clamps)

-

2F Fogarty balloon catheter

-

Saline solution

-

Sutures

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the rat and place it in a supine position. Make a midline cervical incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Vessel Isolation: Carefully dissect the CCA and its bifurcation. Place temporary ligatures around the CCA proximally and the ICA distally. Ligate the ECA distally.

-

Arteriotomy and Catheter Insertion: Make a small incision in the ECA. Introduce the deflated 2F Fogarty balloon catheter through the arteriotomy and advance it into the CCA to the level of the aortic arch.

-

Endothelial Denudation: Inflate the balloon with a small volume of saline (sufficient to create gentle pressure on the arterial wall) and withdraw the catheter to the bifurcation. Repeat this process three times to ensure complete denudation of the endothelium.

-

Catheter Removal and Closure: Deflate the balloon and remove the catheter. Ligate the ECA at the arteriotomy site. Remove the temporary ligatures from the CCA and ICA to restore blood flow.

-

Wound Closure: Close the cervical incision in layers.

-

Post-operative Care and Drug Administration: Provide appropriate post-operative analgesia. Administer this compound or vehicle control according to the planned dosing schedule (e.g., daily oral gavage).

-

Tissue Harvesting: After the designated treatment period (typically 14-21 days), euthanize the animals and perfuse-fix the carotid arteries. Harvest the injured arterial segments for histological and morphometric analysis.

Vascular Smooth Muscle Cell Proliferation Assay (MTT Assay)

This in vitro assay is used to quantify the effect of a compound on the proliferation of VSMCs.

Objective: To determine the inhibitory effect of Atopaxar on mitogen-induced VSMC proliferation.

Materials:

-

Rat or human aortic smooth muscle cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Thrombin or other mitogens (e.g., PDGF)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed VSMCs into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Serum Starvation: To synchronize the cells in a quiescent state, replace the growth medium with serum-free medium for 24-48 hours.

-

Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours. Then, add the mitogen (e.g., thrombin) to stimulate proliferation. Include appropriate controls (vehicle-treated, mitogen-only, and no-mitogen).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the mitogen-only control. Determine the IC50 value of Atopaxar.

Experimental Workflow and Logical Relationships

The preclinical evaluation of Atopaxar for restenosis follows a logical progression from in vitro characterization to in vivo efficacy studies.

Caption: Preclinical workflow for evaluating the efficacy of Atopaxar in restenosis.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound holds significant therapeutic potential for the prevention of restenosis following percutaneous coronary interventions. By targeting the PAR-1 receptor on vascular smooth muscle cells, Atopaxar effectively inhibits the key proliferative signaling pathways that drive neointimal hyperplasia. The quantitative in vitro and in vivo data presented in this guide provide a solid foundation for its mechanism of action.

While clinical trials with Atopaxar have focused primarily on its antiplatelet effects in acute coronary syndromes, the robust preclinical anti-proliferative data warrant further investigation into its specific application for restenosis. Future studies could explore the local delivery of Atopaxar via drug-eluting balloons or stents to maximize its therapeutic effect at the site of vascular injury while minimizing potential systemic side effects. Further elucidation of the downstream signaling pathways affected by Atopaxar in VSMCs will also be crucial for optimizing its therapeutic application and for the development of next-generation PAR-1 antagonists for cardiovascular diseases.

References

- 1. Gαq Is the Specific Mediator of PAR-1 Transactivation of Kinase Receptors in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vascular smooth muscle cell proliferation as a therapeutic target. Part 1: molecular targets and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of Galphaq in smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role for G(12)/G(13) in agonist-induced vascular smooth muscle cell contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Rho-associated protein kinase isoforms stimulate proliferation of vascular smooth muscle cells through ERK and induction of cyclin D1 and PCNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Atopaxar Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar hydrochloride is a potent and selective, orally active antagonist of the Protease-Activated Receptor-1 (PAR-1), a key receptor in thrombin-mediated platelet activation.[1] As a reversible inhibitor, Atopaxar interferes with platelet signaling, making it a subject of interest for research in atherothrombotic diseases.[2][3] These application notes provide detailed protocols for essential in vitro assays to characterize the pharmacological activity of this compound.

Mechanism of Action

Thrombin, a potent platelet activator, cleaves the N-terminus of the G protein-coupled receptor PAR-1 on platelets. This cleavage exposes a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor. This initiates downstream signaling cascades leading to platelet aggregation.[1][4] this compound acts as a competitive antagonist at the PAR-1 receptor, preventing the binding of the tethered ligand and subsequent receptor activation and signaling.[5]

Data Presentation

The following table summarizes the quantitative data for this compound in key in vitro assays.

| Assay Type | Target | Ligand/Agonist | Cell Type/System | Key Parameter | Value | Reference(s) |

| Radioligand Binding | PAR-1 | haTRAP (high-affinity thrombin receptor activating peptide) | Human platelet membranes | IC50 | 0.019 µM | [6][2] |

| Platelet Aggregation | PAR-1 | Thrombin or TRAP | Human Platelet-Rich Plasma (PRP) | Inhibition | Concentration-dependent | [2] |

| Platelet Aggregation | Various | ADP, U46619, collagen, PAR-4ap | Human Platelet-Rich Plasma (PRP) | Inhibition | No inhibition up to 20 µM | [2] |

Experimental Protocols

PAR-1 Signaling Pathway

The activation of PAR-1 by thrombin initiates a signaling cascade involving G-proteins, leading to downstream effects such as calcium mobilization and ultimately platelet aggregation.

Caption: PAR-1 signaling pathway and the inhibitory action of Atopaxar.

Radioligand Binding Assay

This assay determines the affinity of this compound for the PAR-1 receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow

Caption: Workflow for the radioligand binding assay.

Protocol

-

Membrane Preparation: Prepare membranes from human platelets according to standard laboratory protocols.

-

Incubation: In a 96-well plate, incubate the platelet membranes with a fixed concentration of a suitable PAR-1 radioligand (e.g., [³H]-haTRAP) and a range of concentrations of this compound (e.g., 0.0001 µM to 10 µM).[2]

-

Equilibration: Allow the binding to reach equilibrium by incubating for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature).

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by a PAR-1 agonist.

Experimental Workflow

Caption: Workflow for the platelet aggregation assay.

Protocol

-

PRP Preparation: Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from fresh human blood by differential centrifugation.[7]

-

Pre-incubation: Pre-incubate aliquots of PRP with various concentrations of this compound or vehicle control for a defined period.

-

Aggregation Measurement: Place the PRP samples in an aggregometer cuvette. Initiate platelet aggregation by adding a PAR-1 agonist, such as Thrombin Receptor Activating Peptide (TRAP), at a final concentration of 15-25 µM.[7]

-

Data Recording: Record the change in light transmission for several minutes to monitor the extent of platelet aggregation. PPP is used to set the 100% aggregation baseline.

-

Data Analysis: Calculate the percentage of platelet aggregation inhibition for each concentration of this compound compared to the vehicle control.

Calcium Mobilization Assay

This assay assesses the effect of this compound on the increase in intracellular calcium concentration following PAR-1 activation.

Experimental Workflow

Caption: Workflow for the calcium mobilization assay.

Protocol

-

Cell Preparation and Dye Loading: Use either isolated human platelets or a cell line endogenously or recombinantly expressing PAR-1. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Incubation with Atopaxar: Incubate the dye-loaded cells with various concentrations of this compound or a vehicle control.

-

Baseline Measurement: Measure the baseline fluorescence of the cell suspension.

-

Stimulation and Measurement: Add a PAR-1 agonist (e.g., thrombin or TRAP) to the cells and immediately measure the change in fluorescence over time using a fluorescence plate reader or flow cytometer.

-

Data Analysis: Quantify the inhibition of the calcium flux by this compound by comparing the peak fluorescence intensity in the presence of the compound to that of the vehicle control.

Conclusion

These detailed protocols provide a robust framework for the in vitro characterization of this compound. By employing these assays, researchers can effectively investigate its potency, selectivity, and mechanism of action as a PAR-1 antagonist. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data critical for drug development and scientific research.

References

- 1. Atopaxar: a review of its mechanism of action and role in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Atopaxar | Protease-activated Receptor | TargetMol [targetmol.com]

- 4. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PAR-1 antagonists: current state of evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Protease Activated Receptor-1 (PAR-1) Mediated Platelet Aggregation is Dependant on Clopidogrel Response - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Atopaxar Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar hydrochloride (E5555 hydrochloride) is a potent and orally active small molecule that has demonstrated a dual mechanism of action, making it a compound of significant interest for both cardiovascular and oncology research.[1] It functions as a selective and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), a key receptor in thrombin-mediated platelet activation.[1][2] Additionally, Atopaxar has been identified as an inhibitor of Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2), which are crucial components of the JAK-STAT signaling pathway implicated in cancer cell proliferation and survival.[1]

These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to investigate its effects on PAR-1 antagonism and JAK-STAT inhibition.

Data Presentation

The following tables summarize the quantitative data available for this compound in key in vitro assays.

Table 1: this compound Potency in PAR-1 Inhibition Assays

| Assay Type | Cell/System | Agonist | Parameter | Value | Reference |

| PAR-1 Binding Assay | Human Platelet Membranes | haTRAP | IC50 | 0.019 µM | [3] |

| Calcium Mobilization | Endothelial Cells | TFLLRN-NH₂ (5 µM) | IC50 | 0.033 µM | [4] |

Table 2: this compound Activity in Cancer Cell Line A549

| Assay Type | Cell Line | Parameter | Value | Reference |

| JAK-STAT Inhibition | A549 | EC50 | 5.90 µM | [1] |

| Cell Viability | A549 | IC50 | 7.02 µM | [1] |

Signaling Pathways

PAR-1 Signaling Pathway

Atopaxar acts as an antagonist at the PAR-1 receptor, a G-protein coupled receptor (GPCR). Thrombin, the primary physiological activator, cleaves the N-terminal domain of PAR-1, exposing a tethered ligand that activates the receptor. This leads to the activation of downstream signaling cascades through Gαq and Gα12/13 proteins, resulting in platelet activation and other cellular responses. Atopaxar blocks this activation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Atopaxar: a review of its mechanism of action and role in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Administration of Atopaxar Hydrochloride in Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar hydrochloride (formerly E5555) is a potent, orally active, and selective antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary receptor for thrombin on human platelets.[1][2] Thrombin is the most potent activator of platelets, and its signaling through PAR-1 is a key event in the pathophysiology of thrombosis and atherothrombosis.[1] By reversibly binding to the tethered ligand binding site of the PAR-1 receptor, Atopaxar effectively blocks thrombin-mediated platelet activation and aggregation.[1][3] Preclinical studies have demonstrated its antithrombotic effects.[2] This document provides detailed application notes and protocols for the oral administration of this compound in rat models, based on available preclinical research.

Data Presentation

| Parameter | Value | Species/Model | Source |

| Oral Dose | 30 mg/kg (once daily for 16 days) | Sprague-Dawley Rats / Carotid Artery Balloon Injury Model | [1] |

| Pharmacodynamic Effect | Significant reduction in neointimal formation | Sprague-Dawley Rats / Carotid Artery Balloon Injury Model | [1] |

| In-vitro IC50 (Thrombin-induced SMC proliferation) | 0.16 µM | Rat Aortic Smooth Muscle Cells | [1] |

| In-vitro IC50 (TRAP-induced SMC proliferation) | 0.038 µM | Rat Aortic Smooth Muscle Cells | [1] |

SMC: Smooth Muscle Cell; TRAP: Thrombin Receptor-Activating Peptide

Signaling Pathway

This compound acts by inhibiting the PAR-1 signaling pathway. The diagram below illustrates the mechanism of action.

Caption: PAR-1 Signaling and Atopaxar's Mechanism of Action.

Experimental Protocols

The following are detailed methodologies for key experiments involving the oral administration of this compound in rat models.

Rat Carotid Artery Balloon Injury Model

This in vivo model is used to assess the effect of Atopaxar on neointimal hyperplasia, a key process in restenosis following vascular injury.

a. Animal Model:

-

Species: Male Sprague-Dawley rats

-

Weight: 350-450 g

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Allow animals to acclimatize for at least one week before the experimental procedures.

b. Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose solution)

-

Anesthetics (e.g., isoflurane or a combination of ketamine/xylazine)

-

2F Fogarty balloon catheter

-

Surgical instruments (forceps, scissors, vessel clips)

-

Sutures

c. Experimental Procedure:

-

Anesthesia: Anesthetize the rat using a suitable anesthetic agent.

-

Surgical Preparation: Place the rat in a supine position and surgically expose the left common, internal, and external carotid arteries.

-

Vessel Ligation: Temporarily ligate the common and internal carotid arteries.

-

Arteriotomy: Make a small incision in the external carotid artery.

-

Balloon Injury: Introduce the 2F Fogarty balloon catheter through the arteriotomy into the common carotid artery. Inflate the balloon with saline to induce endothelial denudation and vessel wall injury. Pass the inflated balloon through the artery three times.

-

Catheter Removal and Ligation: Remove the catheter and ligate the external carotid artery.

-

Blood Flow Restoration: Remove the temporary ligatures from the common and internal carotid arteries to restore blood flow.

-

Wound Closure: Close the surgical incision with sutures.

-

Post-operative Care: Monitor the animal for recovery and provide appropriate post-operative care, including analgesics.

d. Atopaxar Administration:

-